Tert-butyl 2-(4-(piperazin-1-ylmethyl)phenyl)acetate
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Overview
Description
Tert-butyl 2-(4-(piperazin-1-ylmethyl)phenyl)acetate is a chemical compound with the molecular formula C16H26N2O2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-(piperazin-1-ylmethyl)phenyl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-(piperazin-1-ylmethyl)aniline. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The mixture is heated to reflux for several hours, and the product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale chromatography or crystallization techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-(piperazin-1-ylmethyl)phenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.
Oxidation and Reduction: The piperazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydride or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution: Various substituted piperazine derivatives.
Oxidation: Oxidized piperazine derivatives.
Reduction: Reduced piperazine derivatives.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 2-(4-(piperazin-1-ylmethyl)phenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of selective serotonin reuptake inhibitors (SSRIs) for treating depression.
Industry: Utilized as a catalyst in various organic reactions and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-(piperazin-1-ylmethyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. In enzyme inhibition studies, the compound binds to the active sites of enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The piperazine moiety is crucial for its binding affinity and specificity towards the target enzymes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate
- Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate
- Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 2-(4-(piperazin-1-ylmethyl)phenyl)acetate is unique due to its specific structural features, such as the presence of both the tert-butyl ester group and the piperazine ringCompared to similar compounds, it offers a unique combination of properties that make it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C17H26N2O2 |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
tert-butyl 2-[4-(piperazin-1-ylmethyl)phenyl]acetate |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)12-14-4-6-15(7-5-14)13-19-10-8-18-9-11-19/h4-7,18H,8-13H2,1-3H3 |
InChI Key |
CSJBOWQTNDQKBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)CN2CCNCC2 |
Origin of Product |
United States |
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